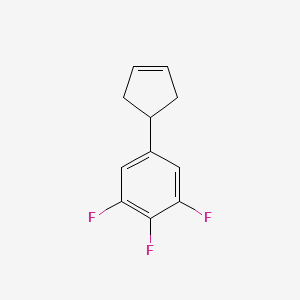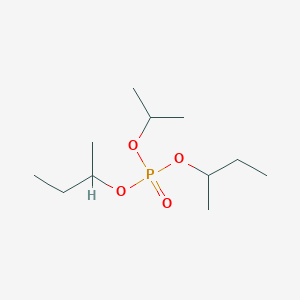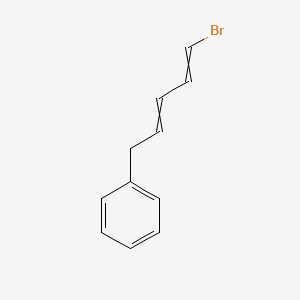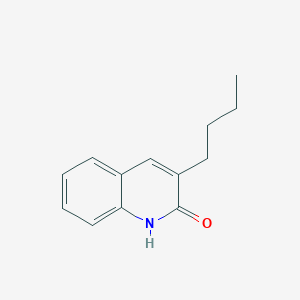![molecular formula C28H36N2O2 B15167168 4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol CAS No. 649767-97-5](/img/structure/B15167168.png)
4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol is a complex organic compound characterized by its unique structure, which includes two tert-butylphenyl groups attached to a benzene-1,3-diol core via amino linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol typically involves multi-step organic reactions. One common method includes the reaction of 4-tert-butylbenzylamine with 4,6-dichlororesorcinol under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and an organic solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The tert-butylphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Aplicaciones Científicas De Investigación
4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tert-butylphenyl groups may also contribute to the compound’s overall stability and lipophilicity, enhancing its ability to penetrate biological membranes.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Di-tert-butylbiphenyl: Similar in structure but lacks the hydroxyl and amino groups.
4-tert-Butylphenylacetylene: Contains a tert-butylphenyl group but differs in its alkyne functionality.
4-tert-Butylphenylboronic acid: Contains a tert-butylphenyl group but differs in its boronic acid functionality.
Uniqueness
4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol is unique due to its combination of hydroxyl, amino, and tert-butylphenyl groups, which confer distinct chemical and physical properties
Propiedades
Número CAS |
649767-97-5 |
|---|---|
Fórmula molecular |
C28H36N2O2 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
4,6-bis[(4-tert-butylphenyl)methylamino]benzene-1,3-diol |
InChI |
InChI=1S/C28H36N2O2/c1-27(2,3)21-11-7-19(8-12-21)17-29-23-15-24(26(32)16-25(23)31)30-18-20-9-13-22(14-10-20)28(4,5)6/h7-16,29-32H,17-18H2,1-6H3 |
Clave InChI |
BBCSCECODRCCBK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)CNC2=CC(=C(C=C2O)O)NCC3=CC=C(C=C3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15167098.png)

![1,2,4,6,7,9-Hexabromodibenzo[b,d]furan](/img/structure/B15167122.png)
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)


![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)

![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)




